2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-
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Overview
Description
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-, involves several methodsFor instance, the Umemoto reaction and Balts-Schiemann reaction are frequently employed for this purpose . These reactions typically require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale synthesis using efficient and cost-effective methods. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial production techniques. The use of reliable fluorination technology and the accumulation of advanced knowledge in fluorine chemistry have further enhanced the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted pyridines .
Scientific Research Applications
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylpyridine: Another fluorinated pyridine derivative with similar properties.
Trifluoromethylpyridine: Contains a trifluoromethyl group, offering distinct chemical and biological characteristics.
Uniqueness
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is unique due to its specific substitution pattern and the presence of both pyridine and difluorophenyl groups. This combination imparts unique physical, chemical, and biological properties, making it valuable for various applications .
Properties
CAS No. |
1152541-95-1 |
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Molecular Formula |
C13H12F2N2 |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(1-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H12F2N2/c1-9(12-7-2-3-8-16-12)17-13-10(14)5-4-6-11(13)15/h2-9,17H,1H3 |
InChI Key |
GUWDZAYANCVIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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